2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole is a heterocyclic compound with a unique structure that combines a benzo[d]oxazole ring with carboxy(hydroxy)methyl and methylthio substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with carbon disulfide and chloroacetic acid, followed by cyclization to form the benzo[d]oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxy(hydroxy)methyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Nitro or halogenated benzo[d]oxazole derivatives.
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzo[d]oxazole: Lacks the carboxy(hydroxy)methyl group, making it less versatile in certain applications.
2-Aminobenzo[d]oxazole: Contains an amino group instead of the carboxy(hydroxy)methyl and methylthio groups, leading to different reactivity and applications.
Uniqueness
2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole is unique due to the presence of both carboxy(hydroxy)methyl and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H9NO4S |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
2-hydroxy-2-(4-methylsulfanyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4S/c1-16-6-4-2-3-5-7(6)11-9(15-5)8(12)10(13)14/h2-4,8,12H,1H3,(H,13,14) |
InChI Key |
HVMSEBUYZARMRS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
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